N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2OS/c24-18-12-10-16(11-13-18)21-22(19-8-4-5-9-20(19)26-21)28-15-14-25-23(27)17-6-2-1-3-7-17/h4-5,8-13,17,26H,1-3,6-7,14-15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLSWBHFZZZRSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including research findings, case studies, and relevant data tables.
Structure and Composition
- Molecular Formula : C23H25BrN2OS
- Molecular Weight : 441.34 g/mol
- LogP : 4.5005
- Polar Surface Area : 42.92 Ų
Chemical Structure
The compound features a cyclohexanecarboxamide backbone with a substituent containing a bromophenyl group and an indole moiety linked via a sulfanyl ethyl chain. This unique structure is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25BrN2OS |
| Molecular Weight | 441.34 g/mol |
| LogP | 4.5005 |
| Polar Surface Area | 42.92 Ų |
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties, particularly against Hepatitis C Virus (HCV). A study demonstrated that structurally related indole derivatives showed potent inhibition of HCV replication, targeting the NS4B protein, which is crucial for viral assembly and replication .
Anticancer Properties
Indole derivatives are known for their anticancer activities. The compound's structure suggests potential interactions with various cellular pathways involved in cancer progression. For instance, indole-based compounds have been reported to induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins, which regulate mitochondrial apoptosis pathways .
The proposed mechanism of action for this compound involves:
- Inhibition of Viral Proteins : Targeting specific viral proteins such as NS4B in HCV.
- Induction of Apoptosis : Modulating apoptotic pathways through the Bcl-2 family proteins.
Case Studies
- Study on HCV Inhibition :
- Anticancer Activity Assessment :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs can be categorized based on modifications to the indole core, linker groups, or carboxamide substituents. Key comparisons are summarized below:
Key Findings:
Indole Core Modifications: The 4-bromophenyl substitution in the target compound distinguishes it from simpler indole derivatives (e.g., N-[2-(1H-indol-3-yl)ethyl]benzamide). Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets, as seen in brominated antiparasitic agents .
Linker and Tail Groups: The sulfanyl-ethyl linker in the target compound contrasts with sulfonamide () or ether linkers (). Sulfanyl groups may confer greater metabolic stability compared to ethers but lower than sulfonamides .
Biological Activity :
- Indole-ethylamide derivatives () show antimalarial activity by disrupting melatonin signaling. The target compound’s bromophenyl group may enhance potency against resistant Plasmodium strains .
- Cyclohexanecarboxamide-containing compounds (e.g., 18F-FCWAY) demonstrate receptor-targeting precision, suggesting the target molecule could be optimized for neurological or oncological applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide?
- Methodological Answer :
- Key Steps :
Indole-thioether formation : React 2-(4-bromophenyl)-1H-indole-3-thiol with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl-ethyl bridge .
Amide coupling : Use cyclohexanecarboxylic acid activated via EDC/HOBt or DCC to couple with the primary amine group on the ethyl linker .
- Optimization : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Yield : Typical yields range from 45–65%, depending on steric hindrance during amide bond formation .
Q. How is structural characterization of this compound performed?
- Methodological Answer :
- X-ray crystallography : Single crystals grown via slow evaporation (ethanol/water) provide precise bond lengths, angles, and conformation analysis. For example, indole-phenyl dihedral angles often range between 76–81°, impacting π-π stacking .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent integration and coupling patterns (e.g., indole C3-H at δ ~7.2 ppm, cyclohexane carboxamide carbonyl at δ ~170 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₄BrN₂OS: 479.0754) .
Advanced Research Questions
Q. How do conformational variations in the solid state affect biological activity predictions?
- Methodological Answer :
- Crystallographic Data : Asymmetric units may contain two independent molecules (e.g., puckering parameters Q = 0.355–0.434 Å, θ = 63–65°), leading to distinct packing motifs .
- Biological Relevance : Distorted screw-boat conformations in cyclohexane rings alter solubility and membrane permeability. Molecular dynamics simulations (AMBER/CHARMM) can model these effects .
- Table 1 : Conformational Parameters from X-ray Data
| Parameter | Molecule A | Molecule B |
|---|---|---|
| Q (Å) | 0.434 | 0.355 |
| θ (°) | 64.7 | 63.3 |
| Dihedral angle | 81.0 | 76.4 |
| Source: |
Q. What computational strategies resolve contradictions in binding affinity data across studies?
- Methodological Answer :
- Docking vs. MD Simulations :
- AutoDock Vina : Predict initial binding poses to targets (e.g., kinases) but may overlook solvent effects.
- Explicit-solvent MD (GROMACS) : Refine binding free energy calculations (MM-PBSA) and account for protein flexibility .
- Data Reconciliation : Compare IC₅₀ values from enzymatic assays with computational ΔG values. Discrepancies >1 log unit suggest experimental artifacts (e.g., aggregation) .
Q. How to design SAR studies for optimizing this compound’s selectivity?
- Methodological Answer :
- Key Modifications :
Bromophenyl substituents : Replace 4-Br with electron-withdrawing groups (e.g., CF₃) to enhance hydrophobic interactions .
Sulfanyl-ethyl linker : Shorten to methylene or replace with sulfone to modulate solubility .
- Assays :
- Kinase profiling (DiscoverX) : Test against panels of 100+ kinases to identify off-target effects.
- Caco-2 permeability : Assess logP (target: 2.5–3.5) and P-gp efflux ratios .
Data Contradictions and Resolution
Q. Why do NMR spectra show unexpected splitting patterns in the cyclohexane region?
- Analysis :
- Dynamic chair flipping : At room temperature, cyclohexane carboxamide protons (axial/equatorial) may coalesce. Use variable-temperature NMR (VT-NMR) at 253–313 K to observe splitting .
- Crystallographic Correlation : X-ray data confirm chair conformations are locked in the solid state but dynamic in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
